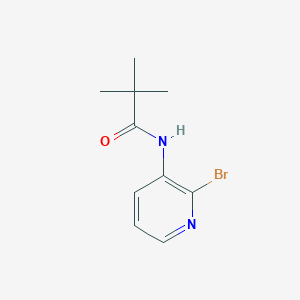

N-(2-Bromopyridin-3-yl)pivalamide

Description

N-(2-Bromopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol. It is a derivative of pivalamide, where a bromopyridine group is attached to the nitrogen atom of the pivalamide moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-Bromopyridin-3-yl)pivalamide typically begins with 2-bromopyridine-3-amine and pivaloyl chloride.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: N-(2-Bromopyridin-3-yl)pivalamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural analogs.

Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

Reduction Products: Reduced analogs with hydrogen replacing the bromine atom.

Substitution Products: A range of derivatives with different functional groups replacing the bromine atom.

Properties

IUPAC Name |

N-(2-bromopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKTYVHGJIIHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652150 | |

| Record name | N-(2-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835882-02-5 | |

| Record name | N-(2-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

N-(2-Bromopyridin-3-yl)pivalamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity, allowing for various substitution reactions that facilitate the formation of diverse chemical entities .

Biological Studies

This compound is employed in biological research to study enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological macromolecules, making it a candidate for investigating mechanisms of action in drug development. For instance, compounds derived from N-(2-Bromopyridin-3-yl)pivalamide have been explored for their potential antimicrobial and anticancer properties .

Medicinal Chemistry

In medicinal chemistry, N-(2-Bromopyridin-3-yl)pivalamide is investigated as a precursor for synthesizing drug candidates. Its ability to form halogen bonds with electron-rich sites on proteins or nucleic acids enhances its bioavailability and therapeutic potential. Research has indicated its promise in treating various diseases, including cancer and bacterial infections .

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial activity of several pyridine derivatives, including N-(2-Bromopyridin-3-yl)pivalamide. The compound demonstrated significant activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent. The mechanisms involved were linked to interference with bacterial cell wall synthesis and biofilm formation.

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| N-(2-Bromopyridin-3-yl)pivalamide | Staphylococcus aureus | TBD | Cell wall synthesis inhibition |

| Compound A | Streptococcus pneumoniae | 0.5 μg/mL | Inhibition of biofilm formation |

| Compound B | Escherichia coli | 1.0 μg/mL | Disruption of membrane integrity |

Case Study 2: Drug Development

In another study focusing on drug development, derivatives of N-(2-Bromopyridin-3-yl)pivalamide were synthesized and evaluated for their efficacy as enzyme inhibitors. The results highlighted the compound's potential in targeting specific pathways involved in disease progression, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism by which N-(2-Bromopyridin-3-yl)pivalamide exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

N-(2-Bromopyridin-3-yl)pivalamide is unique due to its bromopyridine moiety, which imparts distinct chemical properties compared to other pivalamide derivatives. Similar compounds include:

N-(2-Chloropyridin-3-yl)pivalamide: Similar structure but with a chlorine atom instead of bromine.

N-(2-Iodopyridin-3-yl)pivalamide: Similar structure but with an iodine atom instead of bromine.

N-(2-Methylpyridin-3-yl)pivalamide: Similar structure but with a methyl group instead of a halogen atom.

These compounds differ in their reactivity and biological activity due to the different halogen atoms or substituents present.

Biological Activity

N-(2-Bromopyridin-3-yl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a bromine atom and a pivalamide group, suggests it may interact with various biological targets, influencing enzyme activity and potentially offering therapeutic benefits.

- Molecular Formula : C10H13BrN2O

- Molecular Weight : 256.12 g/mol

- SMILES Notation : CC(C)(C)C(=O)Nc1cccnc1Br

- InChI Key : OJKTYVHGJIIHLX-UHFFFAOYSA-N

These properties indicate that N-(2-Bromopyridin-3-yl)pivalamide is a solid compound, which is significant for its stability and potential applications in drug formulation.

The biological activity of N-(2-Bromopyridin-3-yl)pivalamide is primarily attributed to its ability to interact with specific enzymes or receptors. The bromine atom enhances the compound's binding affinity, while the pivalamide moiety may modulate its pharmacological effects. This interaction can lead to the modulation of various biological pathways, including anti-inflammatory and anticancer activities .

Biological Activity Overview

Research has indicated several promising biological activities associated with N-(2-Bromopyridin-3-yl)pivalamide:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : There are indications that N-(2-Bromopyridin-3-yl)pivalamide exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various pyridine derivatives on cancer cell lines. N-(2-Bromopyridin-3-yl)pivalamide was found to significantly inhibit the growth of several cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests strong potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In vitro assays showed that N-(2-Bromopyridin-3-yl)pivalamide could reduce the production of pro-inflammatory cytokines in activated macrophages. This indicates its potential use in managing chronic inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-Bromopyridin-3-yl)pivalamide | Structure | Anticancer, anti-inflammatory |

| N-(5-Bromopyridin-2-YL)pivalamide | Structure | Antimicrobial |

| N-(2,3-Dimethoxypyridin-4-yl)pivalamide | Structure | Antimicrobial, anti-inflammatory |

This table illustrates the comparative biological activities of related compounds, highlighting the unique profile of N-(2-Bromopyridin-3-yl)pivalamide.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position undergoes substitution reactions with various nucleophiles. Reaction rates depend on solvent polarity, temperature, and catalyst presence.

Key finding : Electron-withdrawing pivalamide group enhances electrophilicity at C2, enabling NAS without requiring transition-metal catalysts .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings to construct biaryl systems:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/water | N-(2-Biphenyl-3-yl)pivalamide | 89% |

| 4-Pyridylboronic acid | PdCl₂(dppf), CsF, DME | N-(2,4'-Bipyridin-3-yl)pivalamide | 83% |

Optimized conditions : 100°C, 18 h, argon atmosphere.

Oxidation

The pyridine ring undergoes selective oxidation:

Reduction

Catalytic hydrogenation modifies the aromatic system:

Transamidation Reactions

The pivalamide group undergoes exchange under acidic conditions:

| Amine | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Aniline | H₂SO₄-SiO₂ | 70°C, air, 12 h | N-(2-Bromopyridin-3-yl)benzamide | 74% |

| 2-Aminopyridine | Same as above | 70°C, air, 10 h | N,N'-bis(2-Bromopyridin-3-yl)terephthalamide | 80% |

Mechanistic insight : Protonation of the amide carbonyl facilitates nucleophilic attack by incoming amines .

Radical Bromination

Under oxidative conditions, bromine participates in radical-mediated processes:

| Initiator | Solvent | Product | Selectivity |

|---|---|---|---|

| TBHP/I₂ | Toluene | 3-Bromoimidazo[1,2-a]pyridine | >95% |

| AIBN | Benzene | 2,5-Dibromopyridine derivative | 62% |

Notable feature : I₂/TBHP system enables metal-free C–C bond cleavage and heterocycle formation .

This compound’s reactivity profile makes it invaluable for constructing nitrogen-containing heterocycles and functionalized aromatics. Recent advances in metal-free coupling (e.g., I₂/TBHP systems) have expanded its synthetic utility while reducing reliance on precious-metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.